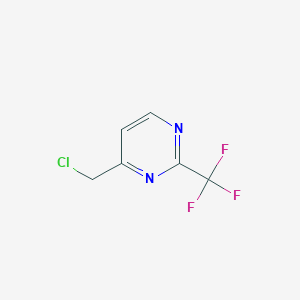

4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine

Description

Properties

Molecular Formula |

C6H4ClF3N2 |

|---|---|

Molecular Weight |

196.56 g/mol |

IUPAC Name |

4-(chloromethyl)-2-(trifluoromethyl)pyrimidine |

InChI |

InChI=1S/C6H4ClF3N2/c7-3-4-1-2-11-5(12-4)6(8,9)10/h1-2H,3H2 |

InChI Key |

RWGOXQYMABABEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1CCl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution via Halogen Exchange

This method leverages 4-(iodomethyl)pyrimidine intermediates, substituting iodine with chlorine.

- Start with 4-(iodomethyl)-2-(trifluoromethyl)pyrimidine (synthesized via cyclocondensation of trifluoromethyl-containing precursors).

- React with hydrochloric acid (HCl) or chloride salts (e.g., KCl) in polar aprotic solvents (e.g., acetonitrile) under reflux.

- Key conditions :

- Temperature: 80–100°C

- Reaction time: 1–3 hours

- Yield: 70–85%.

Example Reaction :

$$

\text{4-(Iodomethyl)-2-(trifluoromethyl)pyrimidine} + \text{HCl} \rightarrow \text{4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine} + \text{HI}

$$

Advantages : High selectivity for chloromethylation; minimal byproducts.

Direct Chloromethylation During Ring Formation

This approach introduces the chloromethyl group during pyrimidine synthesis.

- Use 2-trifluoromethyl-1,3-dicarbonyl precursors (e.g., 1,1,1-trifluoropentane-2,4-dione) with chloromethylamine or chloromethyl urea in a [3 + 3] cyclocondensation.

- Key conditions :

Example Reaction :

$$

\text{1,1,1-Trifluoropentane-2,4-dione} + \text{Chloromethylurea} \rightarrow \text{4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine} + \text{H₂O}

$$

Challenges : Competing N-alkylation may occur, requiring precise stoichiometry.

Halogenation of Preformed Pyrimidines

Introduce chloromethyl via halogenation of methyl-substituted intermediates.

- Start with 4-methyl-2-(trifluoromethyl)pyrimidine .

- Perform radical chlorination using Cl₂ or SO₂Cl₂ under UV light.

- Key conditions :

- Temperature: 25–40°C

- Reaction time: 4–8 hours

- Yield: 50–65%.

Example Reaction :

$$

\text{4-Methyl-2-(trifluoromethyl)pyrimidine} + \text{Cl}_2 \rightarrow \text{4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine} + \text{HCl}

$$

Limitations : Low regioselectivity; possible over-chlorination.

Comparative Data Table

Chemical Reactions Analysis

Reaction Mechanism: O-Alkylation

The primary reaction pathway involves O-alkylation of the pyrimidin-2(1H)-one framework. This occurs via nucleophilic substitution, where the oxygen atom of the pyrimidinone acts as a nucleophile, displacing a leaving group (e.g., iodomethyl, bromomethyl, or chloromethyl) from a reactant such as 4-(iodomethyl)pyrimidine derivatives.

Key factors influencing reactivity include:

-

Substituent effects : The 6-position substituent (aryl vs. alkyl) significantly impacts yield. Aryl groups enhance reactivity, while alkyl groups (e.g., methyl) reduce yields due to steric hindrance .

-

Leaving group : Iodomethyl groups generally afford higher yields (87–98%) compared to bromomethyl (80%) or chloromethyl derivatives .

Experimental Reaction Conditions

| Parameter | Typical Values (for O-alkylation) |

|---|---|

| Base | K₂CO₃ (1:1 molar ratio) |

| Solvent | MeCN or Me₂CO |

| Temperature | Reflux (80–100°C) |

| Reaction Time | 0.25–16 h |

| Yield Range | 70–98% |

Table 1: Reaction optimization for O-alkylation

| Entry | Solvent | Time (h) | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | MeCN | 16 | Reflux | 87 |

| 2 | MeCN | 16 | 25 | 76 |

| 3 | Me₂CO | 1 | Reflux | 90 |

| 4 | Me₂CO | 0.25 | Reflux | 51 |

| 5 | Me₂CO | 1 | 25 | 63 |

Structural Effects on Reactivity

-

6-Aryl vs. 6-Alkyl substituents :

-

Trifluoromethyl group : The electron-withdrawing trifluoromethyl group at position 2 enhances the nucleophilicity of the oxygen atom, favoring O-alkylation over competing N-alkylation .

Analytical Characterization

Key spectroscopic data for a representative derivative (4f ):

Scientific Research Applications

While comprehensive data tables and case studies for "4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine" are not available in the search results, its applications in scientific research can be summarized.

Scientific Research Applications

4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine is a chemical compound with diverse applications in scientific research, including use as a building block for synthesizing complex organic molecules in chemistry and for studying potential biological activity and interactions with biomolecules in biology. It is also being explored in medicine for its potential as a pharmaceutical intermediate and in industry for developing agrochemicals and materials with specific properties.

Mechanism of Action

The compound's mechanism of action involves interactions with molecular targets like enzymes and receptors. The trifluoromethyl group can enhance stability and bioavailability, while the chloromethyl group can participate in covalent bonding with target molecules.

Other Pyrimidine Derivatives

Other trifluoromethylpyrimidine derivatives, such as 2-Chloro-4-(trifluoromethyl)pyrimidine, have a wide range of applications in the chemical industry .

2-Chloro-4-(trifluoromethyl)pyrimidine Applications:

- Pharmaceuticals Used as an intermediate in the synthesis of antiviral drugs, antidepressants, and antipsychotic medications .

- Pesticides Used as a raw material in the production of pesticides .

- Agrochemicals Used in the production of agrochemicals like herbicides and insecticides .

- Electronic Materials Used in the production of electronic materials, such as plastics and polymers for electronic devices, enhancing their electrical and thermal properties .

- Fragrances Used in the production of fragrances and as a fixative in perfumes .

Mechanism of Action

The mechanism by which 4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s stability and bioavailability, while the chloromethyl group can participate in covalent bonding with target molecules. Detailed studies on the molecular pathways involved are available in specialized research articles .

Comparison with Similar Compounds

Substituent Position and Reactivity

4-Chloro-2-(trifluoromethyl)pyrimidine (CAS 33034-67-2)

- Structure : Chlorine at the 4-position instead of chloromethyl.

- Molecular Weight : 182.53 g/mol (vs. ~198.5 g/mol for the target compound).

- Reactivity : The chlorine atom is a weaker leaving group compared to chloromethyl, limiting its utility in nucleophilic substitutions. However, it is more stable under hydrolytic conditions .

- Applications : Used as an intermediate in pesticide synthesis .

2-Chloro-4-(trifluoromethyl)pyrimidine (CAS 33034-67-2)

- Structure : Chlorine at the 2-position and trifluoromethyl at the 4-position.

- Reactivity : Positional isomerism alters electronic effects; the 2-chloro group may direct electrophilic substitution to the 5-position.

- Biological Activity : Positional changes can significantly impact binding affinity in drug design .

Functional Group Variations

- 6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine Structure: Additional dichlorophenyl and phenyl groups. Molecular Weight: 369.2 g/mol.

- 5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine (CAS 1025263-05-1) Structure: Phenoxy and chlorophenyl substituents. Molecular Formula: C17H10ClF3N2O. Applications: Oxygen in the phenoxy group enhances hydrogen bonding, making it suitable for kinase inhibitors .

Halogen and Substituent Effects

2,4-Dichloro-5-(trifluoromethyl)pyrimidine (CAS 3932-97-6)

- 2-Amino-4-(trifluoromethyl)pyrimidine Structure: Amino group at the 2-position. Electronic Effects: The electron-donating amino group increases ring electron density, contrasting with the electron-withdrawing chloromethyl group in the target compound .

Physical Properties

Melting Points :

Solubility :

Reactivity and Stability

- The chloromethyl group in the target compound is more reactive toward nucleophiles (e.g., amines, thiols) than simple chloro substituents, enabling efficient derivatization .

- The trifluoromethyl group stabilizes the pyrimidine ring against oxidation but deactivates it toward electrophilic substitution at the 5-position .

Biological Activity

4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine is a heterocyclic organic compound noted for its unique structural features and potential biological activities. This compound has garnered interest in medicinal chemistry due to its interactions with various biological targets, including enzymes and receptors. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Molecular Characteristics:

- Molecular Formula: C6H4ClF3N2

- Molecular Weight: 196.56 g/mol

- IUPAC Name: 4-(chloromethyl)-2-(trifluoromethyl)pyrimidine

- Canonical SMILES: C1=CN=C(N=C1CCl)C(F)(F)F

The biological activity of 4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's stability and bioavailability, while the chloromethyl group can form covalent bonds with target biomolecules, potentially leading to inhibition or modulation of enzymatic activity.

Anticancer Activity

Recent studies have explored the anticancer potential of derivatives of 4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine. For instance, a study reported the synthesis of new derivatives that exhibited significant inhibitory effects on various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | K562 (leukemia) | 2.27 |

| Compound B | HL-60 (leukemia) | 1.42 |

| Compound C | OKP-GS (renal carcinoma) | 4.56 |

These findings suggest that modifications to the pyrimidine structure can enhance biological activity against cancer cells .

Antimicrobial Activity

Another area of investigation is the antimicrobial properties of this compound. A study synthesized thioether-containing derivatives of trifluoromethylpyridine, which showed promising antibacterial activities:

| Compound | Activity Against R. solanacearum (%) |

|---|---|

| E1 | 57 |

| E3 | 53 |

| E5 | 64 |

| E6 | 67 |

These compounds demonstrated higher efficacy compared to standard treatments, indicating that structural modifications can significantly impact antimicrobial potency .

Case Studies

- Synthesis and Evaluation : A detailed study synthesized a series of O-alkyl derivatives from 4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine and evaluated their biological activities. The results indicated that certain derivatives exhibited enhanced selectivity and potency against specific cancer cell lines, providing insights into structure-activity relationships .

- In Silico Studies : Computational modeling has been employed to predict the binding affinity of 4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine derivatives to various biological targets. These studies support experimental findings by identifying key interactions that contribute to their biological activity .

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine in laboratory settings?

- Methodological Answer :

- PPE Requirements : Always wear nitrile gloves, protective eyewear, and lab coats to prevent skin/eye contact. Use NIOSH-approved masks if aerosolization is possible .

- Containment : Perform reactions in a fume hood or glovebox when handling volatile intermediates or toxic byproducts .

- Waste Management : Segregate halogenated waste (e.g., chlorinated solvents) from non-halogenated waste. Use certified biohazard containers for disposal and collaborate with licensed waste management services .

Q. Which spectroscopic techniques are most effective for characterizing 4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the presence of the chloromethyl (-CHCl) and trifluoromethyl (-CF) groups. DMSO-d is a suitable solvent due to the compound’s polarity .

- Mass Spectrometry (HRMS) : High-resolution ESI-MS can verify molecular weight (CHClFN) and isotopic patterns for Cl/F .

- X-ray Crystallography : For structural elucidation, grow single crystals via slow evaporation in dichloromethane/hexane mixtures. Resolve bond lengths/angles to confirm regiochemistry .

Q. What synthetic routes are commonly employed to prepare 4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine?

- Methodological Answer :

- Intermediate Synthesis : Start with 2-(trifluoromethyl)pyrimidin-4-ol. React with POCl at 80°C to introduce a chloromethyl group via nucleophilic substitution .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor by TLC (R ~0.5 in 3:7 EtOAc/hexane) .

Advanced Research Questions

Q. How can researchers optimize the yield of 4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine in multi-step syntheses?

- Methodological Answer :

- Reaction Conditions : Optimize temperature (60–100°C) and solvent (e.g., DMF for polar intermediates). Use catalytic ZnCl to enhance chlorination efficiency .

- Stoichiometry Control : Maintain a 1.2:1 molar ratio of chlorinating agent (e.g., SOCl) to substrate to minimize side reactions .

- In Situ Monitoring : Employ FTIR to track the disappearance of -OH stretches (3200–3500 cm) and emergence of C-Cl bonds (600–800 cm) .

Q. What computational methods are suitable for predicting the reactivity of 4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model transition states and activation energies for SN2 reactions at the chloromethyl site .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. THF) on reaction kinetics using GROMACS .

- SAR Analysis : Compare electrophilicity (via Fukui indices) with analogs like 4-(bromomethyl)-2-(trifluoromethyl)pyrimidine to rationalize substitution rates .

Q. How should contradictory data regarding the compound’s stability under varying pH conditions be resolved?

- Methodological Answer :

- Controlled Stability Studies : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Use HPLC to quantify degradation products (e.g., hydrolysis to 2-(trifluoromethyl)pyrimidin-4-ol) .

- Kinetic Modeling : Apply pseudo-first-order kinetics to derive degradation rate constants () and identify pH-dependent degradation pathways .

- Cross-Validation : Compare results with spectroscopic data (e.g., -NMR chemical shift changes) to confirm hydrolysis mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.